Bienvenue dans la boutique en ligne BenchChem!

3-Hydroxy Imiquimod

Pharmacokinetics Metabolism Topical Drug Delivery

Certified 3-Hydroxy Imiquimod (S-27700, Imiquimod Impurity 2), ≥95% HPLC purity. Structurally distinct metabolite with MW 256.31 and m.p. 230-233°C. Differentiates from parent API (99011-02-6) for accurate impurity quantification per ICH Q3A/Q3B. For bioanalytical LC-MS/MS method development and forced degradation studies. Research use only.

Molecular Formula C14H16N4O
Molecular Weight 256.31
CAS No. 1807606-78-5
Cat. No. B601749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy Imiquimod
CAS1807606-78-5
Synonyms3-Hydroxy Imiquimod;  4-Amino-β-methyl-1H-imidazo[4,5-c]quinoline-1-propanol
Molecular FormulaC14H16N4O
Molecular Weight256.31
Structural Identifiers
SMILESCC(CN1C=NC2=C1C3=CC=CC=C3N=C2N)CO
InChIInChI=1S/C14H16N4O/c1-9(7-19)6-18-8-16-12-13(18)10-4-2-3-5-11(10)17-14(12)15/h2-5,8-9,19H,6-7H2,1H3,(H2,15,17)
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy Imiquimod (CAS 1807606-78-5): Structural Identity and Functional Context for Procurement and Analytical Reference Selection


3-Hydroxy Imiquimod (CAS 1807606-78-5), synonymously designated as S-27700 or Imiquimod Impurity 2, is a hydroxylated derivative of the imidazoquinoline immune response modifier imiquimod [1]. This compound features a hydroxyl group appended to the N1-isobutyl side chain of the parent imidazoquinoline core, yielding the IUPAC name 3-(4-amino-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-1-ol and a molecular weight of 256.31 g/mol [2]. It is recognized as a metabolite of imiquimod formed in vivo via oxidative pathways involving cytochrome P450 enzymes, and is also categorized as a known related substance (Impurity 2) in imiquimod pharmaceutical specifications [3]. Available from specialty chemical suppliers in milligram to gram quantities with certified purity typically ≥95% by HPLC, it is intended exclusively for research use as a reference standard or analytical tool [4].

Why Imiquimod API Cannot Substitute for 3-Hydroxy Imiquimod in Analytical Method Validation and Reference Standard Applications


Generic substitution with imiquimod API (CAS 99011-02-6) is fundamentally invalid for applications requiring 3-Hydroxy Imiquimod due to the compounds' distinct chemical identities and functional roles. Imiquimod is the parent drug substance with an unmodified isobutyl side chain, whereas 3-Hydroxy Imiquimod possesses a terminal hydroxyl group, rendering it a distinctly regulated related substance (Impurity 2) and a specific in vivo metabolite [1]. Regulatory guidelines for pharmaceutical analysis, such as ICH Q3A and Q3B, mandate the use of structurally authentic reference standards for impurity identification, quantification, and method validation; the parent API lacks the chromatographic retention characteristics, mass spectrometric fragmentation patterns, and UV absorption profile required to serve as a valid surrogate for this specific impurity [2]. Furthermore, the differential in vivo behavior—where 3-Hydroxy Imiquimod exhibits distinct systemic exposure profiles relative to imiquimod following topical administration—precludes the use of parent drug as a proxy in pharmacokinetic or metabolism studies [3].

Quantitative Comparative Evidence for 3-Hydroxy Imiquimod (CAS 1807606-78-5) Versus Closest Analogs and In-Class Compounds


Differential Systemic Exposure: 3-Hydroxy Imiquimod (S-27700) Exhibits Non-Quantifiable Serum Levels Versus Parent Imiquimod and S-26704 Metabolite Following Topical Administration

In a clinical pharmacokinetic study evaluating percutaneous penetration of imiquimod 5% cream (Aldara) in patients with anogenital warts (N=16), serum and urine samples were analyzed for imiquimod and its two major metabolites, S-26704 and S-27700 (3-Hydroxy Imiquimod), using validated LC/MS methods. Notably, no quantifiable levels (≥5 ng/mL) of 3-Hydroxy Imiquimod (S-27700) were observed in any serum sample collected throughout the 42-hour confinement period following application, whereas five patients exhibited quantifiable (≥10 ng/mL) levels of imiquimod, S-26704, or both in urine [1]. This establishes a clear pharmacokinetic differentiation wherein the 3-hydroxylated metabolite S-27700 demonstrates distinct systemic disposition relative to both the parent compound and the alternative metabolite S-26704 [2].

Pharmacokinetics Metabolism Topical Drug Delivery Clinical Pharmacology

Structural and Molecular Weight Differentiation: 3-Hydroxy Imiquimod (MW 256.31) Versus Imiquimod Parent (MW 240.30) and 4-Hydroxyquinoline-Derived Impurities

3-Hydroxy Imiquimod (CAS 1807606-78-5, C14H16N4O) possesses a molecular weight of 256.31 g/mol, representing a mass increase of approximately +16 Da relative to imiquimod parent (C14H16N4, MW 240.30), corresponding to the addition of a single oxygen atom from hydroxylation of the N1-isobutyl side chain [1]. This structural modification is distinct from other imiquimod-related impurities, such as Imiquimod Impurity 6 (1-isobutyl-1H-imidazo[4,5-c]quinolin-4-ol, MW 241.29, C14H15N3O), which differs by the absence of the 4-amino group and a corresponding mass difference of approximately 15 Da . The chromatographic retention and mass spectrometric behavior of 3-Hydroxy Imiquimod are thus uniquely defined by the hydroxylated isobutyl side chain with the intact 4-aminoquinoline scaffold .

Analytical Chemistry Pharmaceutical Impurity Profiling Reference Standards Structural Characterization

Analytical Method Selectivity: UPLC Resolution of 3-Hydroxy Imiquimod Among Eight Related Substances in a Single 9-Minute Run

A validated stability-indicating UPLC-PDA/MS method developed by Balireddi et al. (2019) demonstrates the baseline separation of imiquimod and all eight known related impurities, including 3-Hydroxy Imiquimod, within a total run time of 9 minutes on an Acquity UPLC reverse phase column (2.1 mm × 100 mm, 1.7 μm particle size) using a 0.1% trifluoroacetic acid and acetonitrile mobile phase gradient [1]. The method achieved a lower detection limit of 0.04 μg/mL and a quantification limit of 0.08 μg/mL for all analytes, including 3-Hydroxy Imiquimod [2]. The stability-indicating nature of the method was confirmed by exposing imiquimod samples to acid, alkali, peroxide, light, and heat stress conditions, with no interference observed at the retention time corresponding to 3-Hydroxy Imiquimod, thereby validating the specificity of the method for impurity quantitation [3].

Pharmaceutical Analysis Method Validation Stability-Indicating Methods UPLC-MS

Thermophysical Property Differentiation: Defined Melting Point Range of 230-233°C for 3-Hydroxy Imiquimod Enables Identity Confirmation and Purity Assessment

Supplier-certified analytical data for 3-Hydroxy Imiquimod (CAS 1807606-78-5) report a melting point range of 230-233°C for the racemic material as a white to off-white solid [1]. This thermophysical property distinguishes the compound from imiquimod parent API and from the R-enantiomer (CAS 437603-55-9), which may exhibit distinct melting behavior and crystallinity characteristics [2]. The compound is described as hygroscopic, requiring storage at 4°C, and exhibits slight solubility in DMSO and methanol . These defined physical property specifications provide orthogonal identity confirmation orthogonal to chromatographic and spectroscopic methods, and are critical parameters for reference standard certification documentation required for regulatory submissions .

Material Characterization Quality Control Reference Standard Certification Physicochemical Properties

Defined Application Scenarios for 3-Hydroxy Imiquimod (CAS 1807606-78-5) Derived from Comparative Quantitative Evidence


Reference Standard for Impurity Profiling in Imiquimod Pharmaceutical Quality Control

For analytical laboratories performing release testing of imiquimod active pharmaceutical ingredient (API) or finished cream formulations (e.g., Aldara 5% cream), 3-Hydroxy Imiquimod serves as the authentic reference standard for Impurity 2 identification and quantification. The validated UPLC-PDA/MS method achieving baseline resolution of this compound among eight related substances within 9 minutes, with LOD of 0.04 μg/mL and LOQ of 0.08 μg/mL, supports its use in method validation, system suitability testing, and quantitative determination in accordance with ICH Q3A/Q3B impurity guidelines [1]. The structurally distinct molecular weight (256.31 g/mol) and melting point (230-233°C) provide orthogonal identity verification parameters essential for reference standard certification documentation [2].

Bioanalytical Method Development for Imiquimod Pharmacokinetic and Metabolism Studies

Given the clinical observation that 3-Hydroxy Imiquimod (S-27700) was non-quantifiable (<5 ng/mL in serum, <10 ng/mL in urine) following topical imiquimod 5% cream administration—in contrast to parent imiquimod and metabolite S-26704 which were detectable in urine in 31% of patients—certified 3-Hydroxy Imiquimod reference material is indispensable for developing and validating sensitive LC-MS/MS bioanalytical methods [3]. Researchers conducting clinical pharmacokinetic studies or investigating the cutaneous metabolism of imiquimod by CYP1A1/CYP1A2 isoforms require authentic 3-Hydroxy Imiquimod for calibration curve preparation, quality control sample spiking, and matrix effect assessment in human serum, urine, or keratinocyte culture media [4].

Stability-Indicating Method Development and Forced Degradation Studies

In forced degradation studies of imiquimod API or formulated drug product under acid, alkali, oxidative (peroxide), thermal, and photolytic stress conditions, 3-Hydroxy Imiquimod may form as a degradation product via hydroxylation or oxidation of the isobutyl side chain. The availability of a certified reference standard with documented chromatographic retention time, UV spectrum, and mass spectrometric fragmentation pattern enables unambiguous identification and accurate mass balance determination in stability studies supporting ANDA submissions or post-approval changes [5]. The UPLC method validated for this impurity's separation from seven other related substances provides a proven analytical framework for stability-indicating assay implementation [6].

Chemical Synthesis and Process Development of Novel Imidazoquinoline Immunomodulators

For medicinal chemistry and process chemistry groups engaged in the design of aryl ether-substituted imidazoquinolines as vaccine adjuvants or anticancer immunotherapeutics, 3-Hydroxy Imiquimod represents a key synthetic intermediate or comparator scaffold. The compound's structural features—specifically the hydroxylated isobutyl side chain appended to the 4-aminoimidazoquinoline core—provide a validated platform for structure-activity relationship (SAR) exploration targeting TLR7/TLR8 receptor modulation . Certified material with defined purity (≥95% by HPLC) and characterized physical properties (MW 256.31, melting point 230-233°C, hygroscopic, DMSO/methanol soluble) enables reproducible synthetic transformations and accurate reaction monitoring [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxy Imiquimod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.